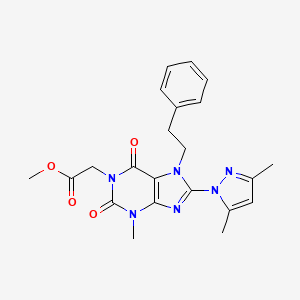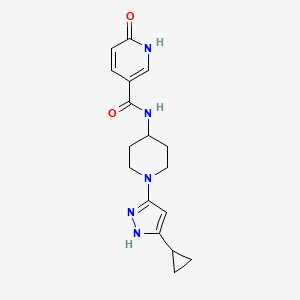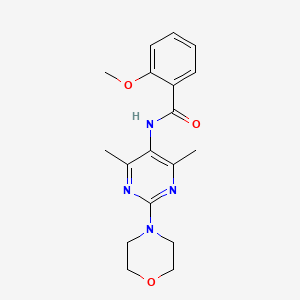![molecular formula C19H19N3O4S2 B2482165 Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946330-22-9](/img/no-structure.png)
Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
Research by Desai, Shihora, and Moradia (2007) on related quinazoline compounds demonstrated their potential as antimicrobial agents. They synthesized compounds with similar structures, which were then tested for antibacterial and antifungal activities against various organisms like Escherichia coli and Staphylococcus aureus. This suggests that the subject compound could also possess similar antimicrobial properties (Desai, N., Shihora, P. N., & Moradia, D., 2007).
Synthesis and Structural Studies
Studies by Rudenko et al. (2012) and Markosyan et al. (2000) focused on the synthesis and structural analysis of methyl tetrahydroquinoline carboxylates, closely related to the target compound. These studies provide insights into the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals (Rudenko, D. A., et al., 2012); (Markosyan, A., et al., 2000).
Anticancer Activity
Gaber et al. (2021) synthesized derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid and tested their anticancer effects against the breast cancer MCF-7 cell line. Their findings indicate that certain structural modifications of quinoline derivatives can enhance their anticancer properties, which could be relevant for the compound (Gaber, A., et al., 2021).
Applications in Heterocyclic Chemistry
Research on the synthesis and reactions of related heterocyclic compounds, such as those by Proctor et al. (1972) and Singh et al. (1983), provides insights into the diverse chemical reactions and potential applications of these compounds in various domains of organic chemistry and drug design (Proctor, G., et al., 1972); (Singh, H., & Kumar, S., 1983).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves the condensation of 2-thiouracil with ethyl acetoacetate, followed by the reaction of the resulting product with 2-bromo-1-(2-thienyl)ethanone. The resulting intermediate is then reacted with 1,4-diaminobutane to form the final product.", "Starting Materials": [ "2-thiouracil", "ethyl acetoacetate", "2-bromo-1-(2-thienyl)ethanone", "1,4-diaminobutane" ], "Reaction": [ "Step 1: Condensation of 2-thiouracil with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 2-thioxo-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.", "Step 2: Reaction of ethyl 2-thioxo-4-oxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate with 2-bromo-1-(2-thienyl)ethanone in the presence of potassium carbonate to form methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate intermediate.", "Step 3: Reaction of the intermediate with 1,4-diaminobutane in the presence of triethylamine to form the final product, Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate." ] } | |
CAS-Nummer |
946330-22-9 |
Molekularformel |
C19H19N3O4S2 |
Molekulargewicht |
417.5 |
IUPAC-Name |
methyl 4-oxo-3-[4-oxo-4-(thiophen-2-ylmethylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-18(25)12-6-7-14-15(10-12)21-19(27)22(17(14)24)8-2-5-16(23)20-11-13-4-3-9-28-13/h3-4,6-7,9-10H,2,5,8,11H2,1H3,(H,20,23)(H,21,27) |
InChI-Schlüssel |
CHBBFBQHRAKILZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC=CS3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-cyclohexyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2482085.png)


![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2482089.png)

![4-((4-chlorophenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2482094.png)


![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2482097.png)
![3-fluoro-4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2482098.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanamide](/img/structure/B2482099.png)
![2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)acetamide](/img/structure/B2482105.png)
